4-Chloro-3-methyl-1,2-thiazol-5-amine
Overview
Description
4-Chloro-3-methyl-1,2-thiazol-5-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a five-membered ring containing sulfur and nitrogen atoms, with a chlorine and a methyl group attached to the ring. The unique structure of this compound makes it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
4-Chloro-3-methyl-1,2-thiazol-5-amine, a derivative of thiazole, is known to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) . The primary targets of these compounds vary widely, but they often interact with key enzymes or receptors in the body to exert their effects .
Mode of Action
For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For instance, some thiazole derivatives have been found to exhibit antioxidant properties, suggesting that they may interact with pathways involved in oxidative stress .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse pharmacokinetic properties, which can be tailored through chemical modifications .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Action Environment
The action of this compound, like other thiazole derivatives, can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other substances, and the temperature . For instance, thiazole derivatives are often used in combination with other preservatives, which can influence their efficacy .
Biochemical Analysis
Biochemical Properties
They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazole derivatives have been reported to have diverse biological activities, including cytotoxicity activity on human tumor cell lines .
Molecular Mechanism
Thiazole derivatives have been found to interact with various biomolecules, potentially leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-1,2-thiazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-methyl-1,2-thiazole with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methyl-1,2-thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine or amine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-Chloro-3-methyl-1,2-thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,2-thiazole: Lacks the methyl group, which may affect its biological activity.
3-Methyl-1,2-thiazol-5-amine: Lacks the chlorine atom, which can influence its reactivity and applications.
4-Chloro-3-methyl-1,2-oxazole: Contains an oxygen atom instead of sulfur, leading to different chemical properties.
Uniqueness
4-Chloro-3-methyl-1,2-thiazol-5-amine is unique due to the presence of both chlorine and methyl groups on the thiazole ring. This combination of substituents can enhance its biological activity and make it a versatile compound for various applications.
Properties
IUPAC Name |
4-chloro-3-methyl-1,2-thiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c1-2-3(5)4(6)8-7-2/h6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMQUGBVBORFEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459711 | |
Record name | 4-chloro-3-methyl-1,2-thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96841-04-2 | |
Record name | 4-chloro-3-methyl-1,2-thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-methyl-1,2-thiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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